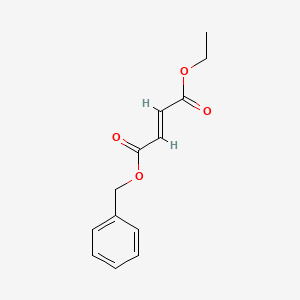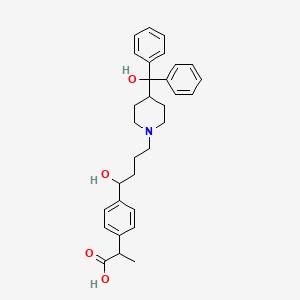
Fexofenadine Impurity F
描述
Fexofenadine Impurity F is a degradation product of Fexofenadine, an antihistamine used to treat allergy symptoms. This impurity is formed during the oxidative degradation of Fexofenadine and is identified as 2-(4-(1-Hydroxy-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butyl)phenyl)propanoic acid .
作用机制
Target of Action
Fexofenadine Impurity F, like Fexofenadine, is primarily targeted towards H1 histamine receptors . These receptors play a crucial role in mediating hypersensitivity and allergic reactions .
Mode of Action
This compound acts as an inverse agonist of the H1 receptor . It binds to and stabilizes the inactive form of the receptor, preventing its activation and subsequent downstream effects . This interaction helps in alleviating the symptoms of allergies.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the histamine signaling pathway . By antagonizing the H1 receptor, it prevents the activation of this pathway, thereby inhibiting the release of inflammatory mediators and the subsequent allergic response .
Pharmacokinetics
Fexofenadine, the parent compound, is known for itsselectivity for the H1 receptor , little-to-no activity at off-targets, and its inability to cross the blood-brain barrier . These properties contribute to its effectiveness as an antihistamine and its minimal side effects .
Result of Action
The primary result of this compound’s action is the reduction of allergy symptoms . By inhibiting the activation of H1 receptors, it prevents the release of histamine and other inflammatory mediators, thereby alleviating symptoms of allergies such as sneezing, itching, and swelling .
Action Environment
The action of this compound can be influenced by various environmental factors. It’s important to note that the effectiveness of antihistamines like Fexofenadine can be influenced by factors such as the individual’s health status, the presence of other medications, and genetic variations .
生化分析
Biochemical Properties
Fexofenadine Impurity F plays a significant role in biochemical reactions as a metabolite of Fexofenadine. It interacts with various enzymes and proteins, including cytochrome P450 enzymes in the liver, which are responsible for its metabolism . The interaction with these enzymes leads to the formation of this compound from Fexofenadine. Additionally, this compound exhibits antihistamine properties by selectively blocking H1 receptors, thereby inhibiting the action of histamine .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By blocking H1 receptors, this compound prevents histamine-induced cellular responses such as inflammation and allergic reactions . This inhibition affects cell signaling pathways related to immune responses and reduces the expression of genes involved in inflammatory processes . Furthermore, this compound impacts cellular metabolism by modulating the activity of enzymes involved in histamine degradation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with H1 receptors. By binding to these receptors, this compound inhibits the activation of downstream signaling pathways that mediate allergic responses . This inhibition prevents the release of pro-inflammatory mediators such as cytokines and chemokines, thereby reducing inflammation . Additionally, this compound may influence gene expression by modulating transcription factors involved in immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade under oxidative stress . Long-term studies have shown that this compound maintains its antihistamine properties over extended periods, although its efficacy may decrease with prolonged exposure to degrading conditions . These temporal effects are crucial for understanding the long-term impact of this compound on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits histamine-induced allergic reactions without causing significant adverse effects . At high doses, this compound may exhibit toxic effects, including liver toxicity and alterations in cardiac function . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose of this compound in clinical settings.
Metabolic Pathways
This compound is involved in metabolic pathways related to its formation and elimination. It is primarily formed in the liver through the action of cytochrome P450 enzymes on Fexofenadine . Once formed, this compound undergoes further metabolism and is eventually excreted in the urine and feces . The involvement of specific enzymes and cofactors in these metabolic pathways influences the overall pharmacokinetics of this compound.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with organic anion-transporting polypeptides (OATPs) and other transporters that facilitate its uptake and distribution . These transporters play a crucial role in determining the localization and accumulation of this compound in different tissues. The distribution of this compound is influenced by factors such as tissue-specific expression of transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. This compound is primarily localized in the cytoplasm, where it interacts with H1 receptors and other cellular components . Additionally, post-translational modifications such as phosphorylation may influence its activity and function within specific cellular compartments . Understanding the subcellular localization of this compound is essential for elucidating its precise mechanism of action.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Fexofenadine Impurity F involves the oxidative degradation of Fexofenadine. This process typically uses hydrogen peroxide as the oxidizing agent. For instance, Fexofenadine (250 mg) is dissolved in 20 mL of diluent and 10 mL of 30% hydrogen peroxide, then subjected to oxidative degradation at 80°C for 8 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily a degradation product rather than a target compound. the oxidative degradation process described above can be scaled up for industrial purposes if necessary.
化学反应分析
Types of Reactions
Fexofenadine Impurity F primarily undergoes oxidative reactions. The compound is formed through the oxidation of Fexofenadine, which involves the addition of oxygen atoms to the molecule .
Common Reagents and Conditions
Oxidizing Agent: Hydrogen peroxide (30%)
Temperature: 80°C
Time: 8 hours
Major Products Formed
The major product formed from the oxidative degradation of Fexofenadine is this compound, identified as 2-(4-(1-Hydroxy-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butyl)phenyl)propanoic acid .
科学研究应用
Fexofenadine Impurity F is primarily used in scientific research to study the stability and degradation pathways of Fexofenadine. It is also used to develop and validate analytical methods for detecting and quantifying impurities in pharmaceutical formulations . This impurity helps in understanding the oxidative degradation process and ensuring the quality and safety of Fexofenadine-containing medications.
相似化合物的比较
Similar Compounds
Fexofenadine Impurity A: 2-(4-(1-Hydroxy-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butyl)phenyl)propanoic acid
Fexofenadine Impurity B: 2-[3-[(1RS)-1-Hydroxy-4-[4-(hydroxydiphenylmethyl)piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid
Fexofenadine Impurity C: 2-(4-(1-Hydroxy-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butyl)phenyl)propanoic acid
Uniqueness
Fexofenadine Impurity F is unique due to its specific formation through oxidative degradation. While other impurities may form through different degradation pathways, this compound is specifically associated with oxidative stress conditions .
属性
IUPAC Name |
2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H37NO4/c1-23(30(34)35)24-14-16-25(17-15-24)29(33)13-8-20-32-21-18-28(19-22-32)31(36,26-9-4-2-5-10-26)27-11-6-3-7-12-27/h2-7,9-12,14-17,23,28-29,33,36H,8,13,18-22H2,1H3,(H,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRYMPSOYXBUOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H37NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


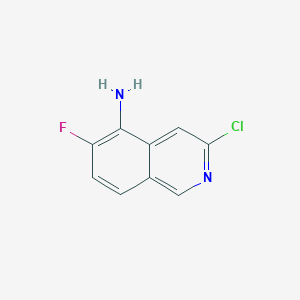
![tert-Butyl octahydropyrrolo[3,4-d]azepine-2(1H)-carboxylate hydrochloride](/img/structure/B3111625.png)
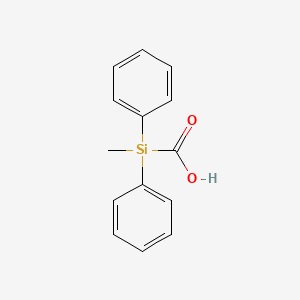

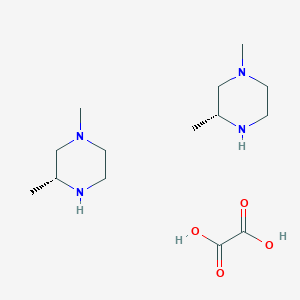
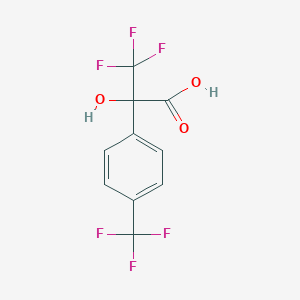
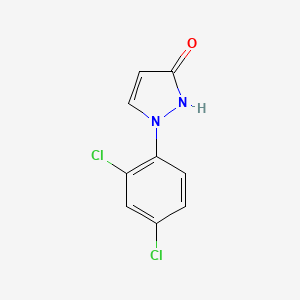
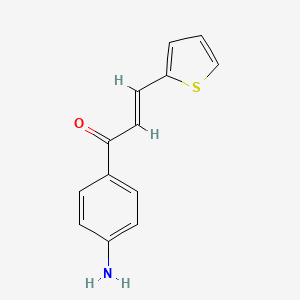
amine](/img/structure/B3111674.png)

![4-[(Tetrahydro-2h-pyran-2-yloxy)methyl]benzonitrile](/img/structure/B3111680.png)


